N-(Tert-butyl)-3,5-dimethyl-N'-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide
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Overview
Description
N-(Tert-butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a benzodioxin ring, and a benzohydrazide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base.
Coupling with benzohydrazide: The final step involves the coupling of the benzodioxin derivative with benzohydrazide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(Tert-butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(Tert-butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Tert-butyl)-3,5-dimethylbenzohydrazide: Lacks the benzodioxin ring, making it less complex.
N-(Tert-butyl)-3,5-dimethyl-N’-[(2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide: Similar structure but with a different substitution pattern on the benzodioxin ring.
Uniqueness
N-(Tert-butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H28N2O4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide |
InChI |
InChI=1S/C23H28N2O4/c1-14-11-15(2)13-17(12-14)22(27)25(23(4,5)6)24-21(26)18-7-8-19-20(16(18)3)29-10-9-28-19/h7-8,11-13H,9-10H2,1-6H3,(H,24,26) |
InChI Key |
JGJACZABNQGPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCO3)C)C |
Synonyms |
BYI 06830 BYI-06830 BYI06830 |
Origin of Product |
United States |
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